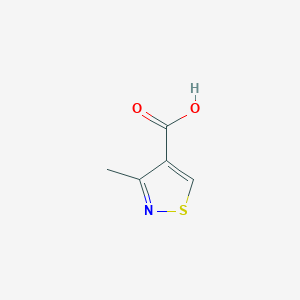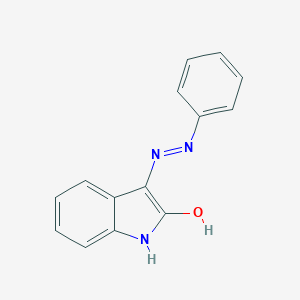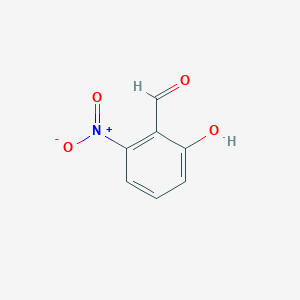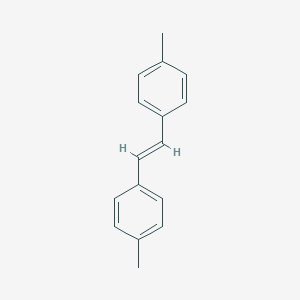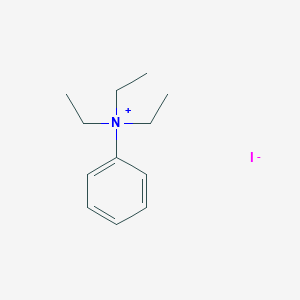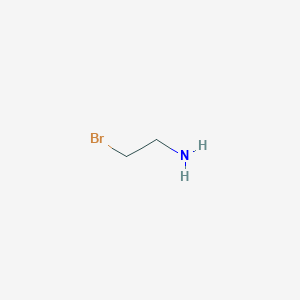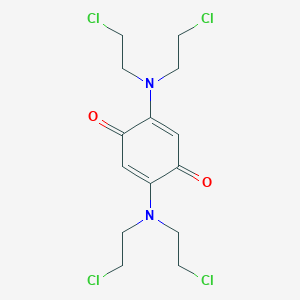![molecular formula C13H11ClO4 B091059 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15851-87-3](/img/structure/B91059.png)
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (5-CPMD) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various areas of research. This compound is a cyclic ketone that belongs to the class of compounds known as dioxanes. It is a colorless and odorless solid with a molecular weight of 244.6 g/mol. 5-CPMD has a melting point of 92-94 °C and a boiling point of 195-197 °C.
Wirkmechanismus
The mechanism of action of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a biochemical reaction that leads to the desired effect. For example, this compound has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. This inhibition can lead to an increase in the bioavailability of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to an increase in the bioavailability of drugs. It has also been shown to bind to certain proteins in the body and to affect the metabolism of drugs. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized from 4-chlorophenol and ethyl acetoacetate. Furthermore, it has a wide range of applications in scientific research, including drug metabolism and pharmacology studies. However, this compound is a relatively unstable compound, and it can be degraded by light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in scientific research. It could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the structure-activity relationships of drugs. Furthermore, it could be used in the synthesis of polymers, surfactants, and pharmaceuticals. Additionally, it could be used to investigate the biochemical and physiological effects of drugs and to study the mechanism of action of drugs. Finally, it could be used to investigate the metabolism of drugs and to study the toxicity of drugs.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research. It has been used to study the mechanism of action of drugs, to investigate the biochemical and physiological effects of drugs, and to study the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the structure-activity relationships of drugs and to investigate the metabolism of drugs. Furthermore, this compound has been used in the synthesis of various compounds, such as polymers, surfactants, and pharmaceuticals.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDRVWHPONYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327175 | |
| Record name | NSC636629 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15851-87-3 | |
| Record name | NSC636629 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


